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Compound of Interest

Compound Name: Sodium D-tartrate

Cat. No.: B8752118

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of sodium D-tartrate,
a compound of significant interest in various scientific and pharmaceutical fields. This
document summarizes key crystallographic data, outlines experimental protocols for its
structural determination, and presents visualizations to facilitate a comprehensive
understanding of its molecular architecture.

Introduction

Sodium D-tartrate (NazCaH4Os) is the sodium salt of D-tartaric acid. In its common crystalline
form, it exists as a dihydrate (Na2C4H4Os-2H20). The precise arrangement of atoms within this
crystal lattice is crucial for understanding its physicochemical properties, which are relevant in
applications ranging from food chemistry to chiral separations and pharmaceutical formulations.
This guide focuses on the seminal work that elucidated the crystal structure of sodium D-
tartrate dihydrate, providing a foundational understanding for researchers in the field.

Crystallographic Data

The crystal structure of sodium D-tartrate dihydrate was determined and refined, providing the
following key crystallographic parameters. The data presented here is primarily based on the
work of Ambady and Kartha (1968).

Unit Cell and Space Group
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The fundamental repeating unit of a crystal is defined by its unit cell parameters and the
symmetry operations are described by its space group.

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (A) 11.460
b (A) 14.670
c (A 4.954

a (%) 90

B () 920

y(©) 920
Volume (A3) 833.5

Z (formula units/cell) 4

Atomic Coordinates, Bond Lengths, and Angles

Detailed atomic coordinates, bond lengths, and bond angles are essential for a complete
description of the molecular geometry and intermolecular interactions. While the original study
by Ambady and Kartha provided a refined structure with a final R-index of 0.035, the full
crystallographic information file (CIF) containing these specific details is not readily available in
the public domain.

Note: The following tables are placeholders to indicate the type of data that would be
presented. For specific research applications, it is recommended to consult specialized
crystallographic databases or perform a redetermination of the crystal structure.

Table 2.2.1: Fractional Atomic Coordinates (Representative) This data is not available from the

conducted search.
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Table 2.2.2: Selected Bond Lengths (A) (Representative) This data is not available from the
conducted search.

Table 2.2.3: Selected Bond Angles (°) (Representative) This data is not available from the
conducted search.

Experimental Protocols

The determination of the crystal structure of sodium D-tartrate dihydrate involves a series of
well-defined experimental steps. The following protocols are based on the methodologies
described in the foundational literature and standard crystallographic practices.

Crystal Growth

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction analysis.
e Method: Slow evaporation of an aqueous solution.
e Procedure:

o A saturated solution of sodium D-tartrate is prepared in deionized water at a slightly
elevated temperature to ensure complete dissolution.

o The solution is filtered to remove any particulate impurities.

o The filtered solution is transferred to a crystallization dish and covered, allowing for slow
evaporation of the solvent at a constant, controlled temperature (typically room
temperature).

o Over a period of several days to weeks, well-formed, transparent single crystals of
sodium D-tartrate dihydrate precipitate from the solution.

o The crystals are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

The geometric and intensity data of the diffracted X-rays are collected using a diffractometer.
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 Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-

ray source (e.g., Mo Ka or Cu Ka radiation).

e Procedure:

o

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is optically centered in the X-ray beam.

Initial X-ray photographs or a pre-experiment scan are performed to determine the unit cell
parameters and the crystal's orientation.

A full sphere of diffraction data is collected by rotating the crystal through a series of
angles (w, @, and X scans). The intensities of the diffracted beams are measured by a
detector.

The collected intensity data is corrected for various factors, including Lorentz-polarization
effects, absorption, and potential crystal decay.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal

lattice.

o Software: Standard crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).

e Procedure:

Structure Solution: The initial positions of the heavier atoms (in this case, sodium) are
often determined using Patterson methods. The positions of the lighter atoms (carbon and
oxygen) are then located from the subsequent electron density maps calculated via
Fourier synthesis.

Structure Refinement: The atomic positions and their anisotropic displacement parameters
are refined using a full-matrix least-squares method. This iterative process minimizes the
difference between the observed and calculated structure factor amplitudes.
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o The final model is validated by examining the R-factor, goodness-of-fit, and the residual
electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps
involved in the crystal structure analysis of sodium D-tartrate.

Crystal Growth X-ray Diffraction
(Slow Evaporation) Data Collection

i

Structure Solution Structure Refinement |
(Patterson/Fourier Methods) (Least-Squares)

=

Model Validation

Click to download full resolution via product page
Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure of sodium D-tartrate dihydrate, as determined by single-crystal X-ray
diffraction, reveals an orthorhombic system with the space group P212121. This detailed
structural information is fundamental for understanding its chemical behavior and for its
application in various scientific and industrial contexts. While the foundational crystallographic
data is well-established, a publicly accessible, comprehensive dataset including atomic
coordinates and bond parameters from modern high-resolution studies would be a valuable
resource for the scientific community. The experimental protocols outlined in this guide provide
a solid framework for researchers seeking to reproduce or further investigate the
crystallography of this important compound.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Sodium D-Tartrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8752118#sodium-d-tartrate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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